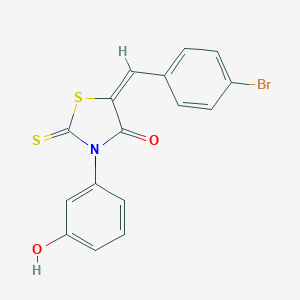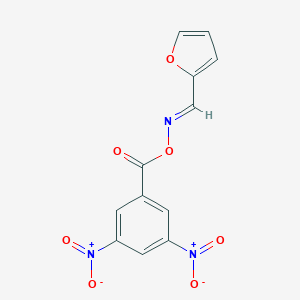![molecular formula C27H25N3O2S4 B413297 3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B413297.png)
3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,3'-diethyl-5-[2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione” is a complex organic molecule that features multiple functional groups, including thiazolidinone and benzothiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of thiazolidinone and benzothiazole rings. Common synthetic routes may involve:
Formation of Thiazolidinone Rings: This can be achieved through the reaction of thiourea with α-haloketones under basic conditions.
Formation of Benzothiazole Rings: This can be synthesized by the condensation of 2-aminothiophenol with aldehydes or ketones.
Coupling Reactions: The final compound is formed by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzothiazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions but may include oxidized or reduced forms of the original compound, as well as substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst or a ligand in various chemical reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Investigation as a lead compound for the development of new pharmaceuticals.
Cancer Research: Potential use in cancer therapy due to its ability to interact with biological targets.
Industry
Dye Manufacturing: Use in the synthesis of dyes and pigments.
Polymer Science: Incorporation into polymers to enhance their properties.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Potentially intercalating into DNA and affecting replication and transcription.
Modulating Receptor Activity: Binding to receptors and altering their signaling pathways.
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment.
Benzothiazoles: Studied for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of the compound lies in its combination of thiazolidinone and benzothiazole moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.
特性
分子式 |
C27H25N3O2S4 |
|---|---|
分子量 |
551.8g/mol |
IUPAC名 |
(2Z,5Z)-3-ethyl-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-[(2E)-2-(3-ethyl-5-phenyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25N3O2S4/c1-4-28-19-16-18(17-10-8-7-9-11-17)12-13-20(19)34-22(28)15-14-21-24(31)29(5-2)26(35-21)23-25(32)30(6-3)27(33)36-23/h7-16H,4-6H2,1-3H3/b21-14-,22-15+,26-23- |
InChIキー |
XKNPFTBNNIIILG-HJAZFZGASA-N |
SMILES |
CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)SC1=CC=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CC)S4)CC |
異性体SMILES |
CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)S/C1=C/C=C\4/C(=O)N(/C(=C/5\C(=O)N(C(=S)S5)CC)/S4)CC |
正規SMILES |
CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)SC1=CC=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CC)S4)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![PROPAN-2-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(PROPAN-2-YLOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE](/img/structure/B413214.png)
![ETHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B413217.png)
![(5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B413219.png)
![5-benzyl-3-[(4-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B413222.png)

![N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide](/img/structure/B413225.png)
![N'-[1-(4-bromophenyl)ethylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B413226.png)
![(4-nitrophenyl)({[(1Z,2E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-ylidene]amino}oxy)methanone](/img/structure/B413228.png)
![(4-nitrophenyl)({[(2Z,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)methanone](/img/structure/B413229.png)
![N'-(1-phenylhexylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B413230.png)
![17-(4-Bromo-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B413231.png)
![17-(4-Methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B413232.png)

![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide](/img/structure/B413237.png)
